![molecular formula C18H17ClN2O3S B2707134 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-27-3](/img/no-structure.png)

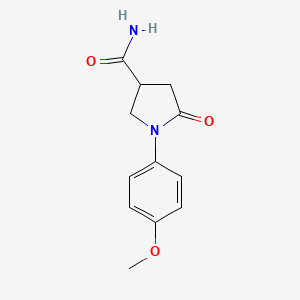

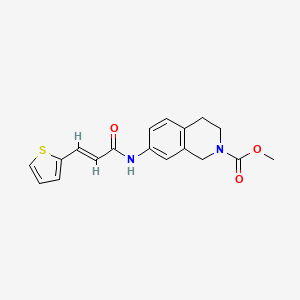

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Enzymatic Activity Enhancement

Compounds structurally related to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have been synthesized through various chemical reactions including chlorination, hydrolysis, and sulfurization processes. These syntheses have led to the development of novel enzymatic enhancers, particularly benzo[h]thieno[3,2-c]quinolinones and benzo[h]thiopyrano[3,2-c]quinolinones, which significantly amplify the activity of α-amylase, potentially multiplying its efficiency in producing α-D-glucose up to eightfold (Abass, 2007).

Anticancer Potential

Research into derivatives of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has shown significant anticancer activity. Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared and showed notable cytotoxicity against HT29 and HCT116 cell lines, with some compounds demonstrating substantial anticancer effects (Nowak et al., 2015). Another study highlighted the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones that exhibited high anti-monoamine oxidase and antitumor activity, underscoring their potential in cancer treatment strategies (Markosyan et al., 2015).

Antimicrobial and Antifungal Applications

Compounds structurally similar to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have demonstrated promising antimicrobial and antifungal activities. Specifically, some N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from similar structural frameworks, have shown significant antibacterial potential against various bacterial strains, including S. typhi, K. pneumoniae, and S. aureus, with certain compounds outperforming standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). Additionally, another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones which exhibited good antibacterial and antifungal activity, also displaying lethality against mosquito larvae Culex quinquefasciatus (Rajanarendar et al., 2010).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile with 2-chloro-1,3-dimethylimidazolinium chloride to form 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1,3-dimethylimidazolidin-4-one, which is then reacted with sodium sulfide to yield the final product.", "Starting Materials": [ "2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile", "2-chloro-1,3-dimethylimidazolinium chloride", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base such as triethylamine to form 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1,3-dimethylimidazolidin-4-one.", "Step 2: React the intermediate product from step 1 with sodium sulfide in the presence of a solvent such as DMF to yield the final product, 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

422527-27-3 |

分子式 |

C18H17ClN2O3S |

分子量 |

376.86 |

IUPAC名 |

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |

InChIキー |

NDQYQBXGRAOWBG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

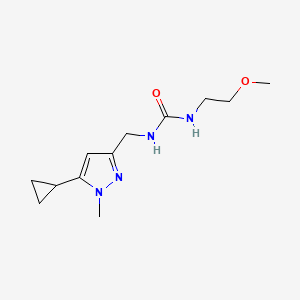

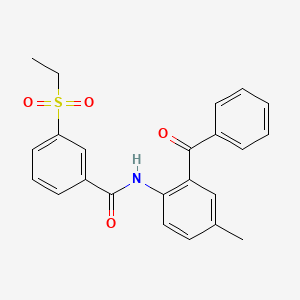

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)

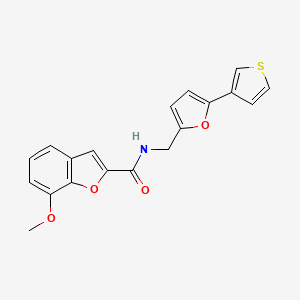

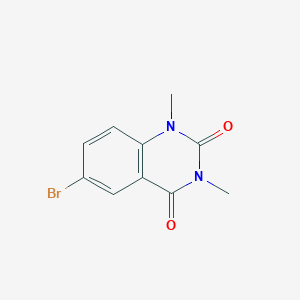

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)

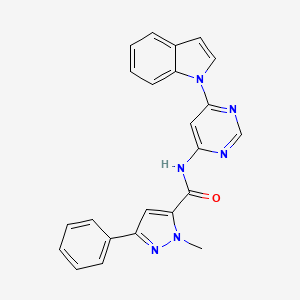

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)

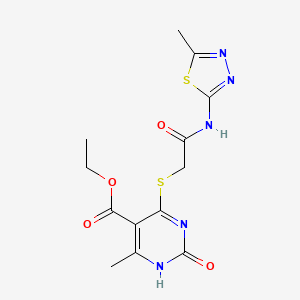

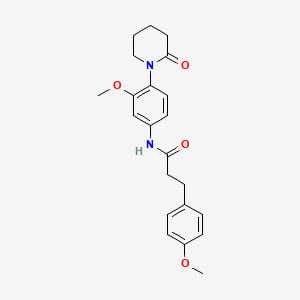

![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)